molecular formula C10H8F2O3 B1444727 3,5-Difluoro-2-methoxycinnamic acid CAS No. 1092460-61-1

3,5-Difluoro-2-methoxycinnamic acid

Cat. No. B1444727
CAS RN: 1092460-61-1
M. Wt: 214.16 g/mol
InChI Key: LCZJSDPZIJRCKT-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-2-methoxycinnamic acid (DFMCA) is an organic compound that has been widely used in the pharmaceutical and chemical industries. It is a versatile compound that can be used in a variety of applications and has been the subject of extensive research in recent years.

Scientific Research Applications

Overview of Hydroxycinnamic Acids

Hydroxycinnamic acids, including 3,5-Difluoro-2-methoxycinnamic acid, are part of a larger family of phenolic compounds that are widely distributed in the plant kingdom. They are known for their significant biological properties, such as antioxidant, anti-inflammatory, and antimicrobial activities, which make them of interest in various scientific research applications.

Biological Activities and Potential Applications

  • Antioxidant Properties

    Hydroxycinnamic acids, due to their structural characteristics, exhibit strong antioxidant properties. These compounds can scavenge free radicals, thereby preventing oxidative stress and related diseases. This makes them candidates for research in the prevention and treatment of conditions associated with oxidative stress, such as cardiovascular diseases and certain types of cancer (Razzaghi-Asl et al., 2013).

  • Anti-inflammatory Activity

    The anti-inflammatory properties of hydroxycinnamic acids are also notable. They can modulate inflammatory pathways, which suggests potential applications in the treatment of inflammatory disorders. Research is ongoing to understand the mechanisms through which these compounds exert their anti-inflammatory effects and to explore their potential in pharmaceutical applications.

  • Antimicrobial Activity

    These compounds have been shown to possess antimicrobial activities against a broad spectrum of pathogens, including bacteria, viruses, and fungi. This opens up avenues for their use in the development of new antimicrobial agents, which are much needed in the face of rising antibiotic resistance.

  • Cosmeceutical Applications

    Due to their antioxidant and anti-inflammatory properties, hydroxycinnamic acids are of interest in the field of cosmeceuticals. They can be used in formulations aimed at skin protection, anti-aging, and treatment of various skin conditions. The research is focused on enhancing the stability and skin permeability of these compounds for effective topical application (Taofiq et al., 2017).

  • Environmental Applications

    The degradation pathways and environmental fate of fluorinated compounds, including derivatives of hydroxycinnamic acids, are under investigation. Understanding the microbial degradation of these compounds can inform environmental remediation strategies and the assessment of their environmental impact (Liu & Avendaño, 2013).

properties

IUPAC Name

(E)-3-(3,5-difluoro-2-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-15-10-6(2-3-9(13)14)4-7(11)5-8(10)12/h2-5H,1H3,(H,13,14)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZJSDPZIJRCKT-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2-methoxycinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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